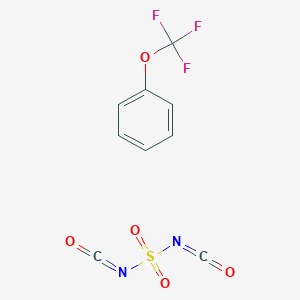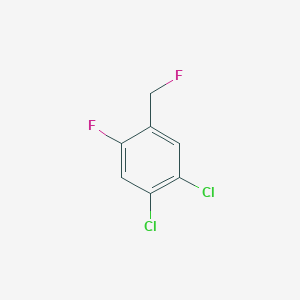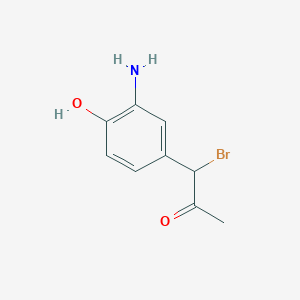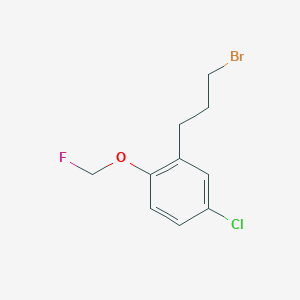
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11BrClFO It is a derivative of benzene, where the benzene ring is substituted with bromopropyl, chloro, and fluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of propylbenzene to form 3-bromopropylbenzene. This intermediate is then subjected to chlorination and fluoromethoxylation under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts such as aluminum chloride or ferric bromide for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields alcohols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and fluoromethoxy groups may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
Chlorobenzene: Contains a chlorine atom on the benzene ring.
Fluorobenzene: Contains a fluorine atom on the benzene ring.
Uniqueness
1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene is unique due to the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of bromopropyl, chloro, and fluoromethoxy groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrClFO |
|---|---|
Molecular Weight |
281.55 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-chloro-1-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-5-1-2-8-6-9(12)3-4-10(8)14-7-13/h3-4,6H,1-2,5,7H2 |
InChI Key |
LZFISEHAZYMTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCBr)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



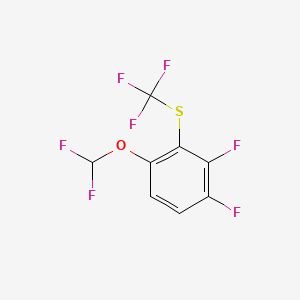
![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)

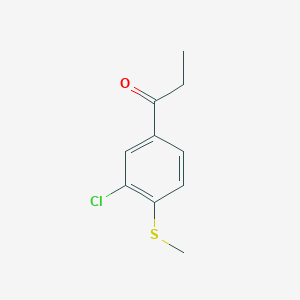
![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)
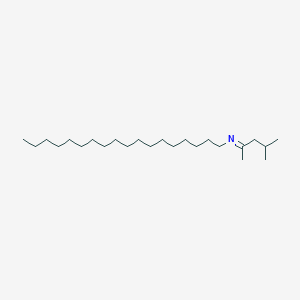

![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
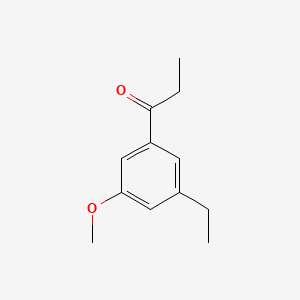
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
